molecular formula C11H20BrNO3 B1345014 tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 857906-94-6

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1345014
CAS RN: 857906-94-6
M. Wt: 294.19 g/mol
InChI Key: UTFPBVQWEAFHRD-MRVPVSSYSA-N
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Description

The compound tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral molecule that is likely to be used as an intermediate in the synthesis of various biologically active compounds or as a chiral auxiliary in asymmetric synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and their synthesis are discussed, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of functional groups, esterification, and the introduction of chiral centers. For example, the synthesis of a related oxazolidine derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was achieved from L-cystine through a six-step process with an overall yield of 41% . Another related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, was synthesized from L-cystine in a three-step process with an overall yield of 54% . These studies demonstrate the complexity and multi-step nature of synthesizing such chiral compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data . These techniques are crucial for confirming the stereochemistry and overall molecular structure of chiral compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations that are essential for the synthesis of complex molecules. For example, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form formyl products is a key step in the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate involved a palladium-catalyzed Suzuki reaction, highlighting the use of cross-coupling reactions in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a monoclinic space group with specific unit cell parameters, which can affect the compound's solubility and stability . The antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, showing that the introduction of certain functional groups can enhance biological activity .

Scientific Research Applications

Synthesis of D-ribo-phytosphingosine

Lombardo et al. (2006) utilized a related compound in an efficient high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry for its role in cellular processes. The synthesis featured microwave-enhanced cross metathesis as a key step, highlighting the compound's utility in complex organic syntheses (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Chiral Auxiliaries and Waste Disposal

Brenner et al. (2003) discussed the role of similar oxazolidinone derivatives as chiral auxiliaries in organic synthesis, emphasizing their significance in waste disposal and the management of by-products in chemical reactions (Brenner, Vecchia, Leutert, & Seebach, 2003).

Grignard Reaction Product

Gao et al. (2006) reported the synthesis of the title compound via a Grignard reaction, underscoring the importance of intramolecular hydrogen bonding in stabilizing the resulting molecular structure. This work showcases the compound's relevance in facilitating specific reaction mechanisms (Gao, Liu, Bai, Guo, & Zhao, 2006).

Enantiomerically Pure Forms for Structural Studies

Flock et al. (2006) obtained enantiomerically pure forms of a similar compound, demonstrating its use in studying the crystal structures and conformational properties of complex organic molecules. The research highlights the compound's utility in elucidating structural aspects of chemical entities (Flock, Bruhn, Fink, & Frauenrath, 2006).

Key Intermediate in Biotin Synthesis

Liang et al. (2016) synthesized a key intermediate of Biotin, showcasing the compound's application in the biosynthesis of essential nutrients and highlighting its role in metabolic pathways (Liang, Qin, Wang, & Huang, 2016).

Inhibitors for SARS-CoV Protease

Sydnes et al. (2006) synthesized derivatives starting from a related compound, resulting in inhibitors against the severe acute respiratory syndrome coronavirus protease. This application demonstrates the compound's potential in contributing to antiviral research (Sydnes, Hayashi, Sharma, Hamada, Bacha, Barrila, Freire, & Kiso, 2006).

properties

IUPAC Name

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPBVQWEAFHRD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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